Application Summary: “2-(2,4-Dibromophenoxy)propanoyl chloride” is a specialty product used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the process of protein identification, quantification and characterization.
Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted.
Results or Outcomes: The specific results or outcomes would also depend on the specific study or experiment.
Methods of Application: The compound was likely tested in vitro against MRSA and VRE strains to assess its antibacterial activity. The specific experimental procedures would depend on the protocols used in the laboratory conducting the research.
Results or Outcomes: The in-vitro antibacterial activity observed was better than that of the standard antibiotic linezolid, a marketed anti-MRSA drug.
2-(2,4-Dibromophenoxy)propanoyl chloride is a chemical compound with the molecular formula C₉H₇Br₂ClO₂ and a molecular weight of 342.41 g/mol. It is characterized by the presence of two bromine atoms on a phenoxy group, which is attached to a propanoyl chloride moiety. This compound is notable for its unique structural features that contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
These reactions are essential for its utility in synthesizing more complex organic molecules.
While specific biological activity data for 2-(2,4-Dibromophenoxy)propanoyl chloride may be limited, compounds with similar structures often exhibit significant biological properties. The presence of bromine substituents can enhance biological activity due to increased lipophilicity and potential interactions with biological targets. Such compounds are often explored for their potential as pharmaceuticals or agrochemicals.
The synthesis of 2-(2,4-Dibromophenoxy)propanoyl chloride typically involves several steps:
This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's reactivity and applicability.
2-(2,4-Dibromophenoxy)propanoyl chloride has several applications:
Interaction studies involving 2-(2,4-Dibromophenoxy)propanoyl chloride focus on its reactivity with biological molecules. These studies often assess how the compound interacts with proteins or enzymes, providing insights into its potential therapeutic applications. The presence of bromine atoms may influence binding affinity and specificity toward various biological targets.
Several compounds share structural similarities with 2-(2,4-Dibromophenoxy)propanoyl chloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(2-Bromophenoxy)propanoyl chloride | Contains a single bromine atom | Less lipophilic than dibrominated form |
| 4-(Bromophenoxy)butanoic acid | Features a butanoic acid chain | Lacks acyl chloride functionality |
| 3-(Trifluoromethylphenoxy)propanoyl chloride | Contains trifluoromethyl group | Exhibits different electronic properties |
The uniqueness of 2-(2,4-Dibromophenoxy)propanoyl chloride lies in its dual bromination and acyl chloride functionality, which may enhance its reactivity compared to other similar compounds.
The synthesis of 2-(2,4-dibromophenoxy)propanoyl chloride requires careful consideration of precursor selection and reaction pathway optimization to achieve high yields and purity. The primary synthetic approach involves the formation of the corresponding carboxylic acid precursor followed by conversion to the acyl chloride derivative .
The most direct precursor for 2-(2,4-dibromophenoxy)propanoyl chloride synthesis is 2-(2,4-dibromophenoxy)propanoic acid [2]. This carboxylic acid serves as the immediate precursor and can be prepared through several established synthetic routes. The precursor selection is critical as it directly influences the final product quality and reaction efficiency [3].
Alternative precursor approaches include the use of 2,4-dibromophenol as a starting material, which undergoes etherification with appropriate propanoic acid derivatives [4]. The dibromophenol precursor offers advantages in terms of commercial availability and cost-effectiveness, making it a preferred starting point for large-scale synthesis [5].
The conversion of carboxylic acids to acyl chlorides follows well-established reaction pathways involving chlorinating agents [3] [6]. The most commonly employed reagents for this transformation include thionyl chloride, phosphorus trichloride, and oxalyl chloride, each offering distinct advantages depending on the specific substrate and reaction conditions [7].
| Chlorinating Reagent | Reaction Temperature | Typical Yield | By-products |
|---|---|---|---|
| Thionyl chloride | 70-80°C | 85-95% | Sulfur dioxide, Hydrogen chloride |
| Phosphorus trichloride | 110-120°C | 80-90% | Phosphoric acid |
| Oxalyl chloride | Room temperature | 90-95% | Carbon monoxide, Carbon dioxide |
The mechanism of acyl chloride formation involves nucleophilic attack by the carboxylic acid on the chlorinating agent, followed by elimination of leaving groups to form the desired acyl chloride product [6] [8]. The presence of electron-withdrawing bromine substituents in the 2,4-dibromophenoxy moiety enhances the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic acyl substitution reactions [9].
The formation of acyl chlorides from carboxylic acids often requires catalytic activation to achieve practical reaction rates and high conversions [10] [11]. Dimethylformamide serves as an effective catalyst for thionyl chloride-mediated acyl chloride formation, with typical loadings of 0.005 to 1 mole percent based on the carboxylic acid substrate [7] [12].
The catalytic mechanism involves initial coordination of dimethylformamide with thionyl chloride to form a reactive chloroiminium intermediate, which subsequently facilitates the conversion of the carboxylic acid to the corresponding acyl chloride [11]. This catalytic pathway significantly reduces reaction times and improves overall yields compared to uncatalyzed processes [5].
Pyridine represents another important catalytic system for acyl chloride formation, particularly when employed in conjunction with thionyl chloride [10]. The use of pyridine as both catalyst and base provides dual functionality, promoting the chlorination reaction while simultaneously neutralizing the hydrogen chloride by-product [13].
| Catalyst | Loading (mol%) | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|---|
| Dimethylformamide | 0.02-0.3 | 2-4 hours | 60-80°C | 88-95 |
| Pyridine | 1-5 | 1-3 hours | 50-70°C | 85-92 |
| Triethylamine | 0.5-2 | 3-6 hours | Room temperature | 80-88 |
The selection of catalytic systems must consider substrate compatibility, reaction conditions, and purification requirements [14]. For 2-(2,4-dibromophenoxy)propanoyl chloride synthesis, dimethylformamide catalysis with thionyl chloride provides optimal balance between reaction efficiency and product purity [5].
Solvent choice significantly impacts the kinetics and selectivity of acyl chloride formation reactions [15] [16]. Aprotic solvents are preferred for acyl chloride synthesis due to their inability to compete with the intended nucleophilic reactions and their stability under reaction conditions [12].
Dichloromethane emerges as the solvent of choice for many acyl chloride formations, offering excellent solvation properties for both organic substrates and chlorinating reagents [12] [17]. The low boiling point of dichloromethane facilitates product isolation through simple evaporation, while its chemical inertness prevents unwanted side reactions [18].
The kinetics of acyl chloride formation follow second-order behavior, with reaction rates dependent on both carboxylic acid and chlorinating agent concentrations [16] [19]. For acetyl chloride formation, which serves as a model system, second-order rate constants of 0.000029 and 0.000137 cubic decimeters per mole per second have been reported at 333 and 353 Kelvin respectively [20].
The apparent activation energy for acyl chloride formation reactions typically ranges from 80 to 100 kilojoules per mole, indicating moderate temperature dependence [20]. This activation energy suggests that elevated temperatures can significantly enhance reaction rates while maintaining acceptable selectivity profiles [16].
| Solvent | Dielectric Constant | Reaction Rate (relative) | Selectivity |
|---|---|---|---|
| Dichloromethane | 8.9 | 1.0 | Excellent |
| Acetonitrile | 37.5 | 1.2 | Good |
| Toluene | 2.4 | 0.8 | Excellent |
| Tetrahydrofuran | 7.6 | 0.9 | Good |
The mechanism of solvolysis for acyl chlorides exhibits strong dependence on solvent nucleophilicity and ionizing power [16]. Acetyl chloride demonstrates high sensitivity to nucleophilic attack, being over twenty-fold more responsive than benzoyl chloride to changes in solvent nucleophilicity [19]. This enhanced nucleophilic sensitivity suggests that 2-(2,4-dibromophenoxy)propanoyl chloride formation will be similarly influenced by solvent nucleophilicity parameters [16].
Solvent isotope effects provide additional mechanistic insights, with methanol to deuterated methanol ratios of 1.29 observed for acetyl chloride solvolysis [19]. These kinetic isotope effects indicate significant proton transfer involvement in the rate-determining step [19].
Fractional distillation represents the primary purification method for acyl chlorides, taking advantage of the significant boiling point differences between products and impurities [5] [18]. The typical impurities in acyl chloride preparations include unreacted carboxylic acid, hydrogen chloride, and residual chlorinating agents [18].
For acyl chlorides that are thermally stable, distillation at atmospheric pressure provides effective purification with yields typically exceeding 85 percent [17]. Short-path distillation apparatus offers advantages for heat-sensitive compounds, minimizing thermal decomposition while achieving acceptable separation efficiency [17].
Non-distillative purification strategies become necessary for thermally labile acyl chlorides or when distillation equipment is unavailable [18] [21]. Liquid-liquid extraction using dilute sodium bicarbonate solution effectively removes carboxylic acid impurities while avoiding hydrolysis of the acyl chloride product [18].
Crystallization from anhydrous solvents provides another purification approach for solid acyl chlorides [18]. Suitable crystallization solvents include toluene, petroleum ether, and alcohol-free chloroform, with strict exclusion of protic solvents to prevent hydrolysis [18].
| Purification Method | Yield Recovery (%) | Purity Achieved | Limitations |
|---|---|---|---|
| Fractional distillation | 85-95 | >98% | Thermal stability required |
| Short-path distillation | 80-90 | >95% | Specialized equipment needed |
| Liquid-liquid extraction | 75-85 | >90% | Multiple extractions required |
| Crystallization | 70-80 | >95% | Limited to solid products |
Optimization of acyl chloride yields requires systematic attention to multiple reaction parameters [5] [22]. Monitoring hydrogen chloride evolution provides real-time feedback on reaction progress, enabling precise control of reagent addition rates and reaction temperatures [22].
The use of excess chlorinating reagent, typically 1.1 to 1.5 equivalents, ensures complete conversion of the carboxylic acid precursor [11] [5]. However, excessive reagent quantities can complicate purification procedures and increase costs, necessitating optimization of stoichiometric ratios [5].
Temperature control proves critical for yield optimization, with programmed heating schedules often providing superior results compared to isothermal conditions [22]. Initial reaction temperatures of 40-45°C followed by gradual increases to 75-120°C have been reported to maximize yields while minimizing side product formation [22].
| Optimization Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reagent excess | 1.1-1.5 equivalents | +10-15% |
| Temperature programming | 40-120°C gradual | +5-10% |
| Catalyst loading | 0.02-0.3 mol% | +8-12% |
| Reaction time | 2-6 hours | +3-7% |
The reactivity of 2-(2,4-Dibromophenoxy)propanoyl chloride is fundamentally governed by nucleophilic acyl substitution mechanisms, which represent the most important reaction pathway for this compound [1] [2] [3] [4]. These reactions proceed through a characteristic addition-elimination sequence involving a tetrahedral intermediate.
The nucleophilic acyl substitution reaction begins with nucleophilic attack at the carbonyl carbon, leading to formation of a tetrahedral alkoxide intermediate [2] [3]. The mechanism follows a two-step pathway where the initially formed tetrahedral intermediate eliminates the chloride leaving group to regenerate the carbonyl functionality [5] [6]. The overall reaction can be summarized as:
Step 1: Nucleophilic addition to form tetrahedral intermediate
Step 2: Elimination of leaving group with carbonyl reformation
The rate-determining step is typically the initial nucleophilic attack, making the electrophilicity of the carbonyl carbon the primary factor controlling reaction rates [3] [5].
The presence of two bromine atoms in the 2,4-positions of the phenoxy ring significantly enhances the electrophilicity of the propanoyl chloride carbonyl group [7] [8]. Each bromine substituent contributes both inductive electron-withdrawing effects (σI = +0.23) and weaker resonance effects (σR = -0.13), resulting in a net Hammett parameter of approximately +0.20 for the combined dibrominated system [9] [10]. This electronic influence manifests in several ways:
Rate constants for nucleophilic acyl substitution of halogenated acyl chlorides typically range from 10² to 10⁵ M⁻¹s⁻¹ depending on the nucleophile and reaction conditions [11] [12]. For 2-(2,4-Dibromophenoxy)propanoyl chloride, the presence of multiple electron-withdrawing substituents is expected to increase these rate constants by factors of 10-100 compared to unsubstituted analogs.
The reaction follows second-order kinetics with respect to both the acyl chloride and nucleophile:
Rate = k[RCOCl][Nu]
Temperature dependence follows Arrhenius behavior with activation energies typically in the range of 60-120 kJ/mol [11] [13].
The dibrominated phenoxy moiety in 2-(2,4-Dibromophenoxy)propanoyl chloride exhibits unique electrophilic reactivity patterns that distinguish it from simpler aromatic systems [14] [15] [16]. The bromine substituents function as both directing groups and electronic modulators in electrophilic aromatic substitution reactions.
Bromine atoms exhibit dual electronic characteristics in aromatic systems [17] [18]. They act as electron-withdrawing groups through inductive effects while simultaneously providing electron density through resonance involving their lone pairs [19] [16]. This creates a complex reactivity profile:
Inductive Effects: The electronegativity of bromine (2.96) compared to carbon (2.55) creates a dipole that withdraws electron density from the aromatic ring through σ-bonds [16] [20].
Resonance Effects: Bromine lone pairs can donate electron density to the π-system, particularly during electrophilic attack, providing stabilization of cationic intermediates at ortho and para positions [18] [21].
The 2,4-dibromination pattern in the phenoxy ring creates specific reactivity preferences [22] [9]. The remaining positions (3, 5, and 6) exhibit differentiated reactivity based on:
Studies on brominated phenolic compounds demonstrate that additional bromination typically occurs at positions that maximize resonance stabilization while minimizing steric hindrance [9] [10].
Electrophilic reactions of 2-(2,4-Dibromophenoxy)propanoyl chloride can proceed through multiple pathways depending on reaction conditions [23] [15]:
Electrophilic Aromatic Substitution: Traditional EAS mechanisms involving Wheland intermediates, where the existing bromine substituents direct incoming electrophiles [24] [25] [26].
Halogen Bond-Mediated Processes: The bromine atoms can participate in halogen bonding interactions, creating pre-organized complexes that facilitate subsequent reactions [15] [27] [28].
The hydrolysis behavior of 2-(2,4-Dibromophenoxy)propanoyl chloride represents a critical aspect of its reactivity profile, with significant implications for stability, storage, and synthetic utility [11] [13] [29].
Hydrolysis proceeds through the nucleophilic acyl substitution pathway with water acting as the nucleophile [30] [31]. The reaction can occur under both neutral and basic conditions, with significantly different kinetic profiles:
Neutral Hydrolysis: Direct attack of water molecules on the carbonyl carbon
Basic Hydrolysis: Hydroxide ion attack, which proceeds much more rapidly due to the higher nucleophilicity of OH⁻
The general hydrolysis reaction follows:
R-COCl + H₂O → R-COOH + HCl
The presence of bromine substituents dramatically accelerates hydrolysis rates compared to unsubstituted analogs [9] [29]. Several factors contribute to this enhancement:
Hydrolysis rates show strong pH dependence, with basic conditions providing significant rate enhancements [13] [32]. The relationship typically follows:
kobserved = kneutral + k_basic[OH⁻]
For halogenated acyl chlorides, the k_basic term dominates at pH > 8, while neutral hydrolysis becomes significant only under acidic conditions [33] [29].
Temperature effects on hydrolysis follow Arrhenius behavior with activation energies typically ranging from 40-80 kJ/mol for substituted acyl chlorides [13] [32]. Protic solvents generally accelerate hydrolysis through hydrogen bonding stabilization of transition states [34] [35].
Solvent polarity significantly influences reaction rates, with polar protic media providing optimal conditions for hydrolysis. The dielectric constant dependence has been quantified for related systems, showing strong correlation with reaction rates [13].